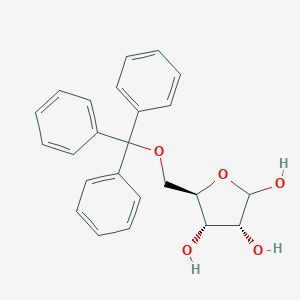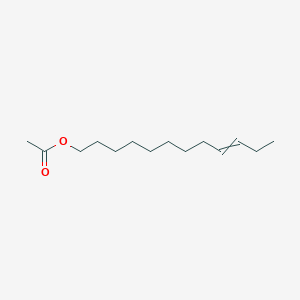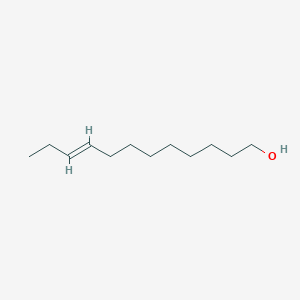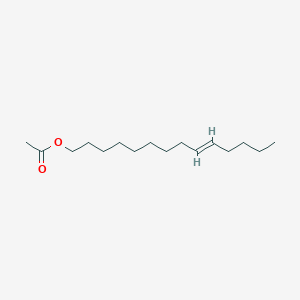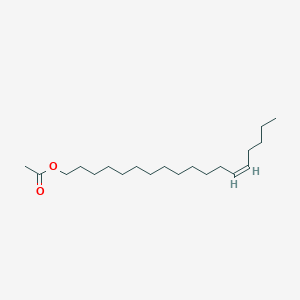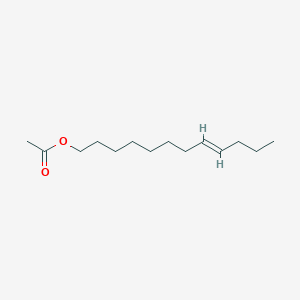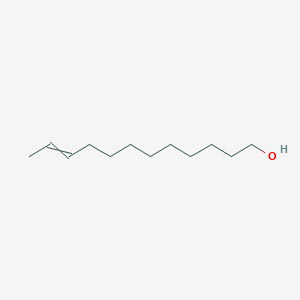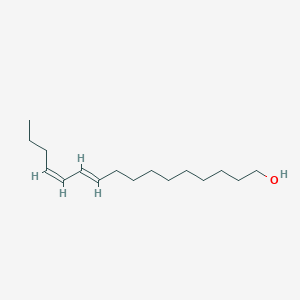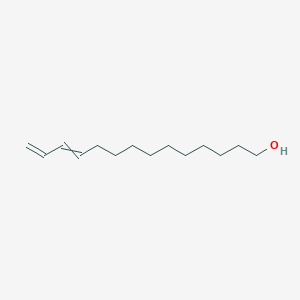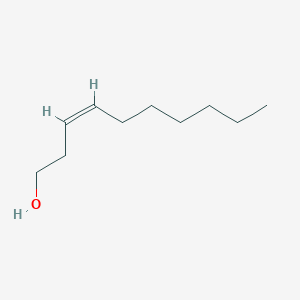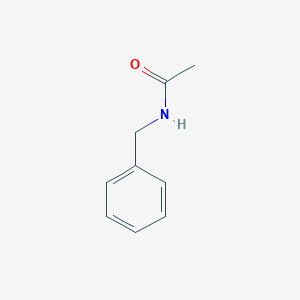
N-Benzylacetamide
概述
描述
N-Benzylacetamide is an organic compound with the molecular formula C₉H₁₁NO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a benzyl group. This compound is known for its crystalline structure and is used in various chemical and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
-
Reaction of Benzylamine with Acetic Anhydride:
Procedure: Benzylamine is reacted with acetic anhydride in the presence of a solvent such as methanol. The reaction is typically carried out at room temperature with an acid catalyst like sulfuric acid.
Reaction: [ \text{C₆H₅CH₂NH₂ + (CH₃CO)₂O → C₆H₅CH₂NHCOCH₃ + CH₃COOH} ]
Purification: The product is purified by crystallization or distillation.
-
Reaction of Benzylamine with Acetyl Chloride:
Procedure: Benzylamine is reacted with acetyl chloride under basic conditions. The reaction is controlled at low temperatures to prevent side reactions.
Reaction: [ \text{C₆H₅CH₂NH₂ + CH₃COCl → C₆H₅CH₂NHCOCH₃ + HCl} ]
Purification: The product is purified by water extraction and recrystallization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above methods with optimized conditions to maximize yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Types of Reactions:
-
Oxidation:
- This compound can undergo oxidation reactions to form corresponding benzylamide derivatives.
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- Reduction of this compound can yield benzylamine.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
-
Substitution:
- This compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Reagents: Common nucleophiles include hydroxide ions and amines.
Major Products:
- Oxidation typically produces benzylamide derivatives.
- Reduction yields benzylamine.
- Substitution reactions can produce a variety of substituted amides depending on the nucleophile used.
科学研究应用
N-Benzylacetamide has a wide range of applications in scientific research:
-
Chemistry:
- Used as an intermediate in organic synthesis.
- Employed in the preparation of various pharmaceuticals and agrochemicals.
-
Biology:
- Studied for its potential biological activities, including antimicrobial and antifungal properties.
-
Medicine:
- Investigated for its role in drug metabolism and pharmacokinetics.
- Used as a reference compound in the study of metabolic pathways.
-
Industry:
- Utilized in the manufacture of specialty chemicals.
- Employed in the production of polymers and resins.
作用机制
The mechanism of action of N-Benzylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in metabolic processes.
Pathways: It may influence pathways related to drug metabolism, including hepatic enzymes responsible for the biotransformation of xenobiotics.
相似化合物的比较
Benzamide: Similar structure but lacks the benzyl group.
Acetamide: The simplest amide, lacking the benzyl group.
N-Methylacetamide: Contains a methyl group instead of a benzyl group.
Comparison:
Uniqueness: N-Benzylacetamide’s unique benzyl group imparts distinct chemical and physical properties, making it more hydrophobic and influencing its reactivity compared to simpler amides like acetamide and benzamide.
Applications: The presence of the benzyl group also expands its utility in organic synthesis and pharmaceutical applications, where specific structural features are required.
属性
IUPAC Name |
N-benzylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(11)10-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJLYRRDVFWSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052249 | |
| Record name | N-Benzylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588-46-5 | |
| Record name | N-Benzylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-BENZYLACETAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1QMH7S17P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

